molecular formula C6H2ClFN2 B11920346 6-Chloro-4-fluoronicotinonitrile

6-Chloro-4-fluoronicotinonitrile

Cat. No.: B11920346
M. Wt: 156.54 g/mol
InChI Key: DNCDQUHVKYJFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-fluoronicotinonitrile is an organic compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the direct chlorination and fluorination of nicotinonitrile. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine gas or their respective compounds under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. The process begins with the preparation of nicotinonitrile, followed by selective halogenation. The reaction is carried out in large reactors with precise control over temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-4-fluoronicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with biological molecules. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-fluoronicotinonitrile
  • 4-Chloro-6-fluoronicotinonitrile
  • 6-Bromo-4-fluoronicotinonitrile

Uniqueness

6-Chloro-4-fluoronicotinonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

IUPAC Name

6-chloro-4-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H

InChI Key

DNCDQUHVKYJFOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.